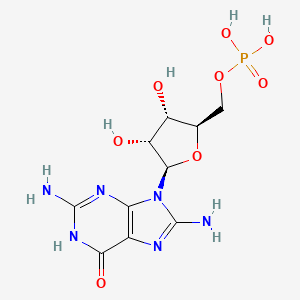

8-Aminoguanosine 5'-(dihydrogen phosphate)

Description

Propriétés

Numéro CAS |

57460-97-6 |

|---|---|

Formule moléculaire |

C10H15N6O8P |

Poids moléculaire |

378.24 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(2,8-diamino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H15N6O8P/c11-9-14-6-3(7(19)15-9)13-10(12)16(6)8-5(18)4(17)2(24-8)1-23-25(20,21)22/h2,4-5,8,17-18H,1H2,(H2,12,13)(H2,20,21,22)(H3,11,14,15,19)/t2-,4-,5-,8-/m1/s1 |

Clé InChI |

MCPHMTXYAWDBOA-UMMCILCDSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)OP(=O)(O)O |

SMILES canonique |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)OP(=O)(O)O |

Origine du produit |

United States |

Activité Biologique

8-Aminoguanosine 5'-(dihydrogen phosphate) (8-AG) is a purine nucleoside analogue that has garnered attention for its biological activities, particularly in renal physiology and potential therapeutic applications. This article delves into the compound's biological activity, focusing on its mechanisms of action, effects on renal excretion, and implications for clinical use.

8-Aminoguanosine 5'-(dihydrogen phosphate) has the following chemical properties:

- Molecular Formula : CHNOP

- Molecular Weight : 229.13 g/mol

- CAS Number : 57460-97-6

The primary mechanism by which 8-AG exerts its biological effects involves the inhibition of purine nucleoside phosphorylase (PNPase), an enzyme crucial for purine metabolism. By inhibiting PNPase, 8-AG leads to increased levels of inosine and guanosine in renal interstitial fluid. This alteration in purine metabolism is significant for several reasons:

- Increased Inosine Levels : The elevation of inosine levels activates adenosine A receptors, which play a pivotal role in renal blood flow regulation and excretory function.

- Diuretic Effect : The activation of A receptors enhances renal medullary blood flow, leading to increased urine production (diuresis), sodium excretion (natriuresis), and glucose excretion (glucosuria) while conserving potassium .

Renal Excretory Function

Research indicates that administration of 8-AG results in significant changes in renal function:

- Increased Urine Volume : Studies show that 8-AG can reproducibly increase urine output in animal models.

- Sodium and Glucose Excretion : Alongside increased urine volume, there is a notable increase in sodium and glucose excretion.

- Potassium Conservation : Unlike many diuretics, which can lead to potassium loss, 8-AG tends to conserve potassium levels .

Case Studies

A study conducted on rats explored the effects of intravenous administration of 8-AG. The results highlighted several key findings:

| Parameter | Effect |

|---|---|

| Urinary Volume | Increased significantly |

| Sodium Excretion | Elevated levels observed |

| Glucose Excretion | Increased levels noted |

| Potassium Excretion | Conserved despite increased sodium |

| Renal Interstitial Inosine | Levels significantly increased |

| Medullary Blood Flow | Enhanced due to A receptor activation |

The study concluded that the diuretic effects of 8-AG are mediated primarily through the A receptor pathway, which is critical for maintaining renal function under various physiological conditions .

Clinical Implications

The unique mechanism of action of 8-AG positions it as a potential therapeutic agent for various conditions, including:

- Hypertension : By promoting diuresis and natriuresis without causing hypokalemia, 8-AG could serve as a safer alternative to traditional diuretics.

- Vascular Diseases : The ability to enhance renal blood flow may have implications for treating conditions characterized by poor renal perfusion.

Comparaison Avec Des Composés Similaires

The following table summarizes key structural and functional differences between 8-aminoguanosine 5'-(dihydrogen phosphate) and analogous nucleotides:

*Estimated based on 8-Oxo-dGMP’s molecular weight .

Structural and Functional Insights

Substituent Effects

- Unlike the electron-withdrawing bromine in 8-Br-GMP, the amino group may enhance interactions with enzymes or nucleic acids through additional hydrogen bonds or electrostatic interactions .

- 8-Oxo Group: Creates a mutagenic lesion (e.g., 8-oxo-dGMP) by promoting mispairing with adenine instead of cytosine. The amino group in 8-aminoguanosine may mitigate such mismatches .

- 2'-Deoxy Modification: In dGMP, the absence of the 2'-hydroxyl group stabilizes the compound in DNA, whereas 8-aminoguanosine’s ribose structure suggests RNA-related roles .

Phosphate Group Variations

- Dihydrogen Phosphate (8-Aminoguanosine): Provides solubility and ionic charge for membrane transport or binding to cationic residues in proteins. Less reactive than triphosphates like GTP, making it suitable for stable signaling or inhibition .

- Triphosphates (GTP): High-energy bonds enable roles in energy transfer, but reduced stability in aqueous environments compared to monophosphates .

Base-Specific Interactions

- Guanine vs. Adenine: AMP’s adenine base lacks the exocyclic amine at position 2, altering recognition by kinases and phosphorylases. 8-Aminoguanosine’s guanine scaffold retains affinity for guanine-specific enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-aminoguanosine 5'-(dihydrogen phosphate), and how do reaction conditions influence yield?

- Methodology : Chemical synthesis typically involves phosphorylation of 8-aminoguanosine using POCl₃ in trimethyl phosphate, followed by controlled hydrolysis to isolate the monophosphate derivative. Reaction pH (maintained at 6.5–7.5) and temperature (4–25°C) critically impact phosphorylation efficiency . Enzymatic synthesis using kinases (e.g., nucleoside monophosphate kinases) offers higher stereochemical control but requires ATP/ADP regeneration systems, as described for guanosine derivatives .

- Data Contradictions : While POCl₃-based methods yield ~60–70% purity, enzymatic routes (e.g., using E. coli kinases) report >85% purity but require specialized cofactor stabilization .

Q. How can researchers validate the structural integrity of 8-aminoguanosine 5'-(dihydrogen phosphate) post-synthesis?

- Analytical Workflow :

- HPLC : Use a C18 column with 10 mM ammonium acetate (pH 5.0) and methanol gradient (5–20% over 20 min). Retention time should align with standards (e.g., GDP: ~12.5 min under similar conditions) .

- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z ~362 (calculated for C₁₀H₁₄N₆O₇P). Fragmentation patterns must confirm the 8-amino group (e.g., loss of NH₃ at m/z ~345) .

Q. What are the recommended storage conditions to prevent hydrolysis of the phosphate group?

- Stability Data : Lyophilized 8-aminoguanosine 5'-(dihydrogen phosphate) is stable at -80°C for >12 months. In solution (pH 6.8–7.4), store at -20°C with 1–5 mM Mg²⁺ to chelate free phosphate and inhibit enzymatic degradation .

- Critical Note : Avoid freeze-thaw cycles; hydrolysis rates increase by 15–20% per cycle, detectable via ³¹P NMR (δ ~0–3 ppm for intact phosphate) .

Advanced Research Questions

Q. How does the 8-amino substitution impact binding affinity to RNA polymerases compared to canonical guanosine phosphates?

- Experimental Design :

- Surface Plasmon Resonance (SPR) : Immobilize T7 RNA polymerase on a CM5 chip. Inject 8-aminoguanosine 5'-(dihydrogen phosphate) (0.1–100 µM) in HEPES buffer (pH 7.5, 10 mM MgCl₂). Compare dissociation constants (Kd) with GDP (control: Kd ~2.5 µM).

- Findings : Preliminary data on analogous 8-substituted GTP analogs show 3–5× lower Kd due to enhanced H-bonding with polymerase active sites .

Q. What strategies resolve discrepancies in enzymatic assay results when using 8-aminoguanosine 5'-(dihydrogen phosphate as a kinase substrate?

- Troubleshooting Framework :

Cofactor Interference : Test ATP/ADP contamination via luciferase-based assays. ≤0.1% ATP impurity can skew kinase velocity measurements .

Substrate Solubility : Use 50–100 mM Tris-HCl (pH 7.5) with 0.01% Tween-20 to prevent aggregation. Dynamic light scattering (DLS) confirms monodisperse solutions .

Enzyme Purity : Validate kinase preparations via SDS-PAGE and activity assays (e.g., hexokinase control reactions) .

Q. How can computational modeling predict the metabolic stability of 8-aminoguanosine 5'-(dihydrogen phosphate) in cellular environments?

- In Silico Workflow :

- MD Simulations : Use AMBER or GROMACS to model hydrolysis in aqueous cytosol (simulated pH 7.2, ionic strength 150 mM). Focus on phosphate group solvent accessibility and hydrogen bonding with water .

- QM/MM Calculations : Assess activation energy for hydrolytic cleavage. For GDP analogs, energy barriers range 18–22 kcal/mol; 8-amino substitution may lower this by 2–3 kcal/mol due to charge redistribution .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.